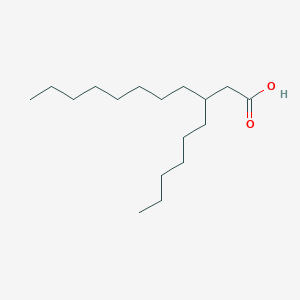
3-Hexylundecanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Biosynthetic Pathways and Production
Biosynthetic Pathways for 3-Hydroxypropionic Acid Production : Jiang, Meng, and Xian (2009) discussed the biosynthetic pathway required for the production of 3-hydroxypropionic acid, which has applications in novel polymer materials and other derivatives. They emphasize the need for a biotechnology route for its synthesis, considering the problematic aspects of chemical synthesis (Jiang, Meng, & Xian, 2009).
Recent Advances in Biological Production of 3-Hydroxypropionic Acid : Kumar, Ashok, and Park (2013) provided an overview of microbial 3-HP production, addressing constraints and potential solutions in the biological production process. They also discussed future prospects of this approach (Kumar, Ashok, & Park, 2013).
Production of 3-Hydroxypropanoic Acid From Glycerol : Jers et al. (2019) explored the production of 3-hydroxypropanoic acid (3-HP), a precursor in industrial chemical production, from renewable resources. They evaluated different microbial cell factories and methodologies to improve 3-HP bio-production (Jers et al., 2019).
High Production of 3-Hydroxypropionic Acid in Klebsiella pneumoniae : Li, Wang, Ge, and Tian (2016) conducted a systematic optimization to enhance the production of 3-HP in Klebsiella pneumoniae. They investigated fermentation conditions and metabolic flux optimization, achieving significant advancements in 3-HP production (Li, Wang, Ge, & Tian, 2016).
Characterisation of a 3-Hydroxypropionic Acid-Inducible System : Hanko, Minton, and Malys (2017) identified and characterized 3-HP-inducible promoters and their transcriptional regulators, demonstrating potential applications in synthetic biology and biotechnology (Hanko, Minton, & Malys, 2017).
Applications and Utilization
Metabolic Engineering for 3-Hydroxypropionic Acid Production : Chen et al. (2017) engineered Corynebacterium glutamicum for efficient production of 3-HP from glucose and xylose. Their study highlights the potential of using genetically modified microorganisms for the production of valuable chemicals (Chen et al., 2017).
Biotransformation of 3-Hydroxypropionic Acid by Activated Sludge : Wang et al. (2005) explored the biotransformation potential of 3-HP by activated sludge under aerobic conditions. This study contributes to understanding the environmental impact and degradation pathways of 3-HP (Wang et al., 2005).
Protein Engineering for 3-Hydroxypropionic Acid Production : Wu et al. (2007) discussed the application of protein engineering to increase the efficiency of enzymes for the production of 3-hydroxycarboxylic acids, demonstrating its commercial viability (Wu et al., 2007).
Process Engineering for Microbial Production of 3-Hydroxypropionic Acid : de Fouchécour et al. (2018) reviewed strategies for 3-hydroxypropionic acid bioproduction, focusing on process engineering and metabolic pathways. They highlighted the importance of process design in achieving efficient production (de Fouchécour et al., 2018).
特性
IUPAC Name |
3-hexylundecanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O2/c1-3-5-7-9-10-12-14-16(15-17(18)19)13-11-8-6-4-2/h16H,3-15H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCPPSOBZDPPEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CCCCCC)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hexylundecanoic acid | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

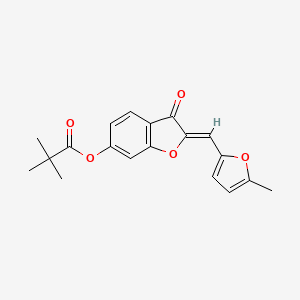
![3-(Furan-2-yl)-2-azaspiro[3.4]octan-1-one](/img/structure/B2737927.png)
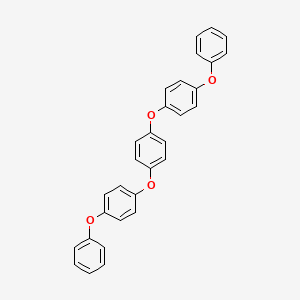
![3-Formyl-N-[2-(methylamino)-2-oxo-1-phenylethyl]-1H-indole-6-carboxamide](/img/structure/B2737930.png)
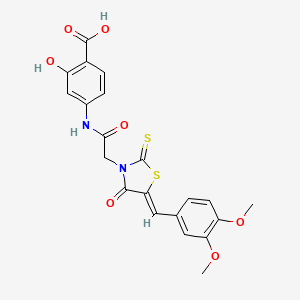
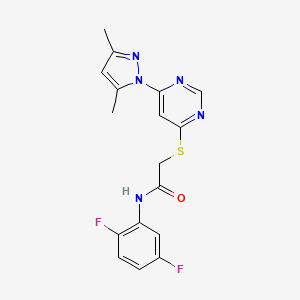
![3-(4-Chlorophenyl)-5-[(4-methoxyanilino)methylene]-1lambda~6~,3-thiazolane-1,1,4-trione](/img/structure/B2737934.png)
![3-benzyl-N-(4-bromo-2-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2737938.png)
![[(1S,5R)-6-Azabicyclo[3.2.1]octan-5-yl]methanol;hydrochloride](/img/structure/B2737942.png)
![(1R,5S)-N-benzhydryl-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2737944.png)
![(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2737945.png)
![Methyl (1R,4aR,5S,6S,7S,7aR)-4a,5,6,7-tetrahydroxy-7-methyl-1-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/no-structure.png)
![N-allyl-3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2737947.png)
![2-(4-fluorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide](/img/structure/B2737948.png)